molecular formula C22H22Cl2N2O5S B4689737 6-({4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid CAS No. 883549-91-5

6-({4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B4689737
CAS No.: 883549-91-5
M. Wt: 497.4 g/mol
InChI Key: SXQHYQCTRYBHOT-UHFFFAOYSA-N
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Description

6-({4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with multiple functional groups, including a carboxylic acid, a sulfonamide, and a dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the carboxylic acid group: This can be done through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the sulfonamide group: This step involves the reaction of an amine with a sulfonyl chloride in the presence of a base.

    Introduction of the dichlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction using a dichlorobenzene derivative and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-({4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

    Oxidation: Esters, amides, or other carboxylic acid derivatives.

    Reduction: Amines or other reduced forms of the sulfonamide group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.

    Medicine: As a potential drug candidate for the treatment of diseases involving the targets mentioned above.

    Industry: As an intermediate in the production of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of 6-({4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can lead to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 6-({4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-[[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O5S/c1-12-7-19(20(22(28)29)8-13(12)2)21(27)25-16-3-5-18(6-4-16)32(30,31)26-17-10-14(23)9-15(24)11-17/h3-6,9-11,19-20,26H,7-8H2,1-2H3,(H,25,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQHYQCTRYBHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101108153
Record name 6-[[[4-[[(3,5-Dichlorophenyl)amino]sulfonyl]phenyl]amino]carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883549-91-5
Record name 6-[[[4-[[(3,5-Dichlorophenyl)amino]sulfonyl]phenyl]amino]carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883549-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[[[4-[[(3,5-Dichlorophenyl)amino]sulfonyl]phenyl]amino]carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-({4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
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6-({4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
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6-({4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
6-({4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-({4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
6-({4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

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